Phenol, o-(propylthio)-
Overview
Description
Phenol, o-(propylthio)-, also known as 2-(Propylthio)phenol, is an organic compound with the molecular formula C9H12OS. It consists of a phenol group substituted with a propylthio group at the ortho position. This compound is part of the larger family of phenolic compounds, which are known for their diverse chemical properties and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
Phenol, o-(propylthio)- can be synthesized through several methods. One common approach involves the nucleophilic aromatic substitution of a halogenated phenol with a propylthiol reagent. The reaction typically requires a strong base, such as sodium hydroxide, to deprotonate the thiol group and facilitate the substitution reaction .
Another method involves the direct alkylation of thiophenol with propyl halides under basic conditions. This reaction can be carried out using potassium carbonate as the base and a suitable solvent like dimethylformamide (DMF) to achieve high yields .
Industrial Production Methods
On an industrial scale, the production of Phenol, o-(propylthio)- may involve the use of continuous flow reactors to optimize reaction conditions and improve efficiency. The choice of catalysts, solvents, and reaction parameters is crucial to ensure high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
Phenol, o-(propylthio)- undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Nitric acid (for nitration), halogens (for halogenation), sulfuric acid (for sulfonation).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thioether derivatives.
Substitution: Nitro, halogenated, and sulfonated phenol derivatives.
Scientific Research Applications
Phenol, o-(propylthio)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Industry: Utilized in the manufacture of specialty chemicals, including dyes, resins, and polymers.
Mechanism of Action
The mechanism of action of Phenol, o-(propylthio)- involves its interaction with various molecular targets. The phenolic hydroxyl group can participate in hydrogen bonding and electron donation, while the propylthio group can engage in hydrophobic interactions and electron withdrawal. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to diverse biological effects .
Comparison with Similar Compounds
Similar Compounds
Phenol: The parent compound, with a hydroxyl group attached to a benzene ring.
Thiophenol: Contains a thiol group instead of a hydroxyl group.
2-Methylphenol (o-Cresol): Similar structure with a methyl group at the ortho position instead of a propylthio group.
Uniqueness
Phenol, o-(propylthio)- is unique due to the presence of both a phenolic hydroxyl group and a propylthio substituent. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
2-propylsulfanylphenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12OS/c1-2-7-11-9-6-4-3-5-8(9)10/h3-6,10H,2,7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBUIQKVLOGMVKR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=CC=CC=C1O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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